molecular formula C17H25N3O2 B15057632 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B15057632
M. Wt: 303.4 g/mol
InChI Key: JXYHCAYYVAIWQO-UHFFFAOYSA-N
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Description

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core linked to a substituted pyridine ring bearing a methyl and a morpholine group, a structural motif found in compounds investigated for various biological activities . Publicly available scientific literature currently does not specify a known biological target, mechanism of action, or direct research applications for this exact compound. Its core structure suggests potential utility as a synthetic intermediate or a scaffold for developing novel bioactive molecules. Researchers may find value in this compound for building chemical libraries, exploring structure-activity relationships (SAR) in related chemical series, or for proprietary target-based screening campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O2/c1-13-11-15(16-5-3-4-6-20(16)14(2)21)12-18-17(13)19-7-9-22-10-8-19/h11-12,16H,3-10H2,1-2H3

InChI Key

JXYHCAYYVAIWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C3CCCCN3C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Morpholino vs. Chloro/Methoxy: The morpholino group’s polarity and bulkiness may enhance target binding through hydrogen bonding but reduce lipid solubility compared to smaller substituents like chloro or methoxy .
  • Positional Effects: Substituents at positions 2 (e.g., chloro, methoxy) versus 5/6 (e.g., methyl-morpholino) influence steric hindrance and electronic effects on the pyridine ring.

Heterocyclic Component Variations

The piperidine and morpholino moieties distinguish the target compound from analogs with pyrrolidine or tetrazole groups.

Compound Name Heterocyclic Components Functional Implications Reference
This compound Piperidine, Morpholino Piperidine’s flexibility may aid receptor fit; morpholino adds polarity.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 25, 26, 28) Tetrazole, Piperidine Tetrazole’s aromaticity and hydrogen-bonding capacity correlate with antimicrobial activity.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyrrolidine Pyrrolidine’s smaller size (5-membered) may improve membrane permeability vs. morpholino.

Key Observations :

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility, whereas pyrrolidine’s compact structure may enhance diffusion across biological membranes .
  • Morpholino vs.

Hypotheses for the Target Compound :

  • The morpholino group’s hydrogen-bonding capacity could enhance binding affinity to microbial targets, similar to hydrophobic interactions observed in tetrazole derivatives .
  • Reduced lipophilicity (vs. chloro/methoxy analogs) might limit bioavailability but improve solubility for intravenous applications .

Biological Activity

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O, with a molecular weight of 303.4 g/mol. Its structure includes a morpholinopyridine moiety and a piperidine ring, which are crucial for its biological interactions.

Property Value
Molecular FormulaC17H25N3O
Molecular Weight303.4 g/mol
IUPAC NameThis compound
PurityMin. 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have indicated that this compound may function as an enzyme inhibitor and modulate receptor activity, leading to various pharmacological effects.

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.
  • Receptor Binding : The unique structure allows for selective binding to certain receptors, influencing cellular signaling pathways.

Pharmacological Applications

Research into the pharmacological applications of this compound highlights its potential in various therapeutic areas:

  • Oncology : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Neurology : Its ability to penetrate the blood-brain barrier opens avenues for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound exhibited significant inhibition of certain kinases involved in cancer progression, with IC50 values indicating potent activity against targets like CDK2 and CDK9 .
  • Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth rates in established colorectal carcinoma xenografts, suggesting its efficacy as an anticancer agent .
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound displayed superior selectivity and potency, making it a promising candidate for further development .

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